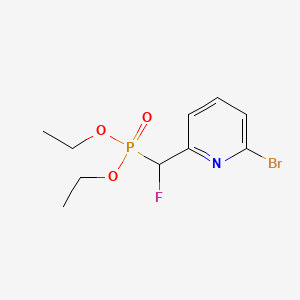
Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate is a chemical compound with the molecular formula C10H14BrFNO3P and a molecular weight of 326.1 g/mol . It is a phosphonate ester that contains a bromopyridine moiety, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate typically involves the reaction of 6-bromopyridine-2-carbaldehyde with diethyl phosphite in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding phosphonic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding pyridine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of phosphonic acids.
Reduction Reactions: Formation of reduced pyridine derivatives.
Scientific Research Applications
Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors . The bromopyridine moiety allows for selective binding to active sites, while the phosphonate group can participate in covalent modification of target proteins . This dual functionality makes it a versatile tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Diethyl ((6-chloropyridin-2-yl)fluoromethyl)phosphonate
- Diethyl ((6-iodopyridin-2-yl)fluoromethyl)phosphonate
- Diethyl ((6-methylpyridin-2-yl)fluoromethyl)phosphonate
Uniqueness
Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom allows for selective substitution reactions, making it a valuable intermediate in the synthesis of diverse chemical entities.
Properties
Molecular Formula |
C10H14BrFNO3P |
|---|---|
Molecular Weight |
326.10 g/mol |
IUPAC Name |
2-bromo-6-[diethoxyphosphoryl(fluoro)methyl]pyridine |
InChI |
InChI=1S/C10H14BrFNO3P/c1-3-15-17(14,16-4-2)10(12)8-6-5-7-9(11)13-8/h5-7,10H,3-4H2,1-2H3 |
InChI Key |
IIAJRTVOENXAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=NC(=CC=C1)Br)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















